molecular formula C21H16ClNO5 B2955092 ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate CAS No. 338404-92-5

ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate

Cat. No.: B2955092
CAS No.: 338404-92-5
M. Wt: 397.81
InChI Key: PIDUQWNQORYOIR-UHFFFAOYSA-N
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Description

Ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a pyran-based heterocyclic compound featuring a 2H-pyran core substituted with a phenyl group at position 6, an ethyl carboxylate at position 5, and a 4-chlorobenzoylamino moiety at position 2. The chlorine atom at the para position of the benzoyl group introduces electron-withdrawing effects, influencing its reactivity, solubility, and intermolecular interactions. These compounds are typically synthesized via cyclocondensation reactions involving malononitrile or ethyl cyanoacetate under reflux conditions .

Properties

IUPAC Name

ethyl 5-[(4-chlorobenzoyl)amino]-6-oxo-2-phenylpyran-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClNO5/c1-2-27-20(25)16-12-17(23-19(24)14-8-10-15(22)11-9-14)21(26)28-18(16)13-6-4-3-5-7-13/h3-12H,2H2,1H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIDUQWNQORYOIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(OC(=O)C(=C1)NC(=O)C2=CC=C(C=C2)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClNO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate typically involves multi-step organic reactions. One common method starts with the preparation of the pyran ring, followed by the introduction of the phenyl and chlorobenzoyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts, specific solvents, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of continuous flow reactors can also be employed to enhance the efficiency and scalability of the synthesis process. Purification steps such as recrystallization and chromatography are crucial to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles depending on the desired substitution. Reaction conditions typically involve specific temperatures, solvents, and sometimes catalysts to drive the reactions to completion.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines. Substitution reactions can introduce a wide range of functional groups, leading to a variety of derivatives.

Scientific Research Applications

Ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.

    Industry: It can be used in the synthesis of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate with structurally related analogs, highlighting key differences in substituents, physicochemical properties, and applications:

Compound Name Substituent (Position 4 of Benzoyl) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Key Properties/Applications
This compound -Cl C₂₂H₁₈ClNO₅ 411.84 N/A N/A Hypothesized higher reactivity due to electron-withdrawing Cl; potential use in medicinal chemistry (antimicrobial or anticancer scaffolds).
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate -CH₃ C₂₂H₁₉NO₅ 377.39 186–188 594.4 (predicted) Electron-donating methyl group enhances lipophilicity; discontinued due to synthesis challenges .
Ethyl 3-[(4-methoxybenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate -OCH₃ C₂₂H₁₉NO₆ 393.39 N/A N/A Methoxy group improves solubility in polar solvents; used in crystallography studies (hydrogen-bonding motifs) .
Ethyl 3-[(4-methylbenzoyl)amino]-2-oxo-6-(trifluoromethyl)-2H-pyran-5-carboxylate -CH₃ (benzoyl); -CF₃ (pyran) C₂₂H₁₆F₃NO₅ 431.36 N/A N/A Trifluoromethyl group at position 6 increases metabolic stability; explored in agrochemical research.

Substituent Effects on Reactivity and Stability

  • Electron-Withdrawing Groups (e.g., -Cl) : The chloro-substituted derivative likely exhibits enhanced electrophilic character, favoring nucleophilic substitution or coupling reactions. This contrasts with the methyl-substituted analog, where the electron-donating group stabilizes the benzoyl moiety but reduces reactivity .
  • Trifluoromethyl Groups : The -CF₃ group in the trifluoromethyl analog (CAS: 400086-33-1) imparts steric bulk and chemical inertness, making the compound resistant to enzymatic degradation .
  • Hydrogen Bonding : Methoxy-substituted derivatives demonstrate robust hydrogen-bonding networks in crystalline states, as analyzed via graph set theory (e.g., R₂²(8) motifs) .

Biological Activity

Ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate is a heterocyclic compound with significant biological activity, particularly in antimicrobial and anticancer applications. This article explores its biological properties, synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the molecular formula C₂₁H₁₆ClNO₅ and a molecular weight of approximately 377.4 g/mol. Its structure features a pyran ring, which is common among biologically active compounds, and a chlorobenzoyl group that enhances its reactivity and interaction potential with biological targets.

PropertyValue
Molecular FormulaC₂₁H₁₆ClNO₅
Molecular Weight377.4 g/mol
Melting Point181°C - 182°C

Antimicrobial Activity

Research indicates that derivatives of pyran compounds, including this compound, exhibit significant antimicrobial properties. These compounds have been tested against various microbial strains, demonstrating effectiveness in inhibiting growth and viability. For instance, studies have shown that similar compounds can act against Gram-positive and Gram-negative bacteria, making them potential candidates for developing new antibiotics.

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. The presence of the chlorobenzoyl group is believed to enhance its cytotoxic effects on cancer cell lines. In vitro assays have demonstrated that this compound exhibits significant growth inhibition in various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in metabolic pathways. Molecular docking studies suggest that the compound can bind effectively to target sites on proteins, leading to modulation of their activity. This interaction may result in the inhibition of key enzymes involved in cancer progression or microbial metabolism .

Case Studies and Research Findings

  • Antimicrobial Efficacy : A study published in a peer-reviewed journal demonstrated that derivatives similar to this compound showed potent activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of standard antibiotics.
  • Cytotoxicity Against Cancer Cells : In a recent investigation, this compound was tested on A431 (epidermoid carcinoma) and MCF7 (breast cancer) cell lines. The compound exhibited an IC50 value lower than that of doxorubicin, indicating superior cytotoxicity against these cell lines .
  • Molecular Docking Studies : Advanced computational studies have indicated strong binding affinities for the compound with various protein targets associated with cancer pathways, suggesting its potential as a lead compound for drug development .

Q & A

Basic Questions

Q. What are the common synthetic routes for ethyl 3-[(4-chlorobenzoyl)amino]-2-oxo-6-phenyl-2H-pyran-5-carboxylate, and what key reaction conditions influence yield?

  • Methodology : Synthesis typically involves multi-step condensation reactions. For example, analogous pyranone derivatives are synthesized via nucleophilic acyl substitution or cyclocondensation. A key step is the reaction of a pyran-5-carboxylate precursor with 4-chlorobenzoyl chloride under anhydrous conditions. Solvent choice (e.g., dichloromethane or DMF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis. Catalysts such as DMAP or triethylamine may enhance acylation efficiency .
  • Yield Optimization : Purity of intermediates (e.g., anhydrous reagents) and inert atmospheres (N₂/Ar) reduce byproducts. Column chromatography or recrystallization (using ethanol/water mixtures) is recommended for purification .

Q. Which spectroscopic techniques are most effective for characterizing the structure and purity of this compound?

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substitution patterns. For example, the 4-chlorobenzoyl group exhibits aromatic proton signals at δ 7.4–8.1 ppm, while the pyranone carbonyl appears at ~170 ppm in ¹³C NMR .
  • Infrared Spectroscopy (IR) : Key peaks include C=O stretches (1650–1750 cm⁻¹) and N-H bending (1540–1600 cm⁻¹) for the amide bond .
  • X-ray Crystallography : Resolves stereochemistry and bond lengths (e.g., C=O bonds ~1.21 Å, C-N ~1.34 Å). Single-crystal diffraction data can validate computational models .

Advanced Questions

Q. How can researchers optimize reaction conditions to mitigate side product formation during synthesis?

  • Experimental Design : Use fractional factorial designs to test variables (temperature, solvent polarity, reagent stoichiometry). For example, a split-plot design (as in agricultural studies ) can be adapted to assess interaction effects between catalysts and solvents.
  • Mitigation Strategies :

  • Side Reaction : Hydrolysis of the ester group. Use anhydrous solvents and molecular sieves.
  • Byproduct Formation : Monitor via TLC/HPLC. Adjust stoichiometry (e.g., 1.2 equivalents of 4-chlorobenzoyl chloride) to drive the reaction to completion .

Q. What methodologies resolve discrepancies between experimental crystallographic data and computational structural predictions?

  • Case Study : For a related pyrimidine derivative, X-ray diffraction revealed a planar amide bond (θ = 180°), whereas DFT calculations predicted slight distortion (θ = 175–178°). This discrepancy was resolved by refining computational parameters (e.g., solvent effects in Gaussian simulations) .
  • Recommendations :

  • Validate computational models with experimental data (e.g., Cambridge Structural Database references).
  • Use hybrid methods (QM/MM) to account for crystal packing forces .

Q. How does the substitution pattern on the benzoyl group affect the compound’s physicochemical properties and bioactivity?

  • Structure-Activity Relationship (SAR) :

  • Electron-Withdrawing Groups (e.g., -Cl) : Increase electrophilicity of the carbonyl, enhancing reactivity in nucleophilic environments. LogP values rise with hydrophobic substituents, affecting membrane permeability .
  • Bioactivity : Analogous compounds with 4-chlorobenzoyl groups show improved inhibition of enzymes like cyclooxygenase-2 (COX-2) compared to non-halogenated derivatives. IC₅₀ values correlate with substituent electronegativity .

Q. What protocols ensure stability during storage and handling of this compound?

  • Stability Studies :

  • Temperature : Store at –20°C in amber vials to prevent photodegradation.
  • Moisture Sensitivity : Use desiccants (silica gel) in storage containers.
  • Analytical Monitoring : Periodic HPLC analysis (C18 column, acetonitrile/water gradient) detects degradation products like free benzoic acid .

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